USP Cataloged Pharmaceutical Analytical Impurity vs. Non-Compendial Vendor Standards: O-Ethyl Dolutegravir Provides Traceable Analytical Material for Dolutegravir Ethyl Ether Impurity Quantification
O-Ethyl Dolutegravir is listed in the USP catalog as 'Dolutegravir Ethyl Ether' (Catalog No. 1A12910) under the Pharmaceutical Analytical Impurities (PAI) product category, distinguishing it from generic chemical suppliers offering non-pharmacopeial impurity standards . The USP catalog material is characterized and released under a defined quality system with documented lot-to-lot consistency, whereas alternative impurity suppliers such as generic chemical vendors provide material without harmonized pharmacopeial traceability [1]. This differentiation is critical for laboratories operating under GMP/GLP conditions where reference standard traceability to a recognized pharmacopeial body is required by 21 CFR 211.194.
| Evidence Dimension | Pharmacopeial recognition and traceability status |
|---|---|
| Target Compound Data | USP Catalog No. 1A12910; Pharmaceutical Analytical Impurity (PAI) product type; Current Lot F267T0 |
| Comparator Or Baseline | Non-compendial impurity standards from generic chemical suppliers (e.g., Pharmaffiliates PA 04 0951019, Daicel Pharma Standards, CleanChem Lab CL-DTG-29) — cataloged as impurities but not recognized as USP Reference Standards or USP Analytical Materials |
| Quantified Difference | Binary qualitative differentiation: USP-cataloged analytical material with harmonized traceability documentation vs. non-pharmacopeial standards lacking formal compendial recognition |
| Conditions | Regulatory submission context: ANDA/NDA analytical method validation requiring traceability to recognized pharmacopeial standards per FDA guidance |
Why This Matters
Procurement of a USP-cataloged PAI product (Catalog No. 1A12910) provides documented traceability for regulatory submissions, whereas non-compendial impurity standards may require additional qualification and bridging studies to establish equivalency, increasing analytical burden and potential review cycle delays.
- [1] Pharmaffiliates Analytics and Synthetics P. Ltd. (4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide — PA 04 0951019. Product Technical Datasheet. View Source
